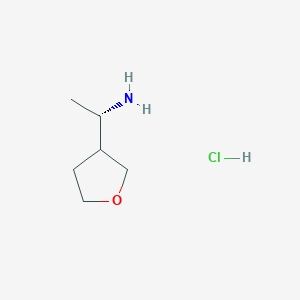

(1S)-1-(Tetrahydrofuran-3-yl)ethan-1-amine hydrochloride

Description

Properties

Molecular Formula |

C6H14ClNO |

|---|---|

Molecular Weight |

151.63 g/mol |

IUPAC Name |

(1S)-1-(oxolan-3-yl)ethanamine;hydrochloride |

InChI |

InChI=1S/C6H13NO.ClH/c1-5(7)6-2-3-8-4-6;/h5-6H,2-4,7H2,1H3;1H/t5-,6?;/m0./s1 |

InChI Key |

ZYZOZVDOIHZJFI-GNVLWMSISA-N |

Isomeric SMILES |

C[C@@H](C1CCOC1)N.Cl |

Canonical SMILES |

CC(C1CCOC1)N.Cl |

Origin of Product |

United States |

Preparation Methods

Formation of the Tetrahydrofuran Ring

The tetrahydrofuran ring is typically derived from 2,5-dihydrofuran or related precursors through catalytic hydrogenation or cyclization reactions. One patented method involves:

- Cyclization of maleic glycol derivatives to form tetrahydrofuran intermediates

- Use of metal catalysts and co-catalysts (e.g., halogenated diphosphinium ion salts) in a high-pressure reactor under controlled temperature (50–100 °C) and pressure (0.1–3 MPa) conditions to generate 3-formyl tetrahydrofuran intermediates.

Introduction of the Ethanamine Group

The ethanamine moiety is introduced via reductive amination of the 3-formyl tetrahydrofuran intermediate:

- The aldehyde group at the 3-position of the tetrahydrofuran ring undergoes reductive amination with ammonia or an amine source.

- Catalysts such as hydroxyapatite-supported nickel facilitate the reductive amination under hydrogen and ammonia atmosphere at mild temperatures (40–60 °C) and pressures (0.1–1 MPa).

- This step yields the (1S)-1-(tetrahydrofuran-3-yl)ethan-1-amine, which can be converted into its hydrochloride salt by treatment with hydrochloric acid.

Detailed Preparation Methodology

| Step | Reagents and Conditions | Description | Outcome / Yield |

|---|---|---|---|

| 1 | Maleic glycol derivative, metal catalyst, halogenated diphosphinium ion salt, solvent, N2 atmosphere, 50–100 °C, 0.1–3 MPa, 12–24 h | Cyclization and hydrogenation to form 3-formyl tetrahydrofuran | Formation of 3-formyl tetrahydrofuran intermediate with high selectivity |

| 2 | 3-formyl tetrahydrofuran, hydroxyapatite-supported nickel catalyst, solvent, NH3/H2 gas mixture, 40–60 °C, 0.1–1 MPa, 12–24 h | Reductive amination to form (1S)-1-(tetrahydrofuran-3-yl)ethan-1-amine | High stereoselectivity to (1S) isomer, good yield |

| 3 | (1S)-1-(tetrahydrofuran-3-yl)ethan-1-amine, HCl | Salt formation | Formation of hydrochloride salt, improved stability and handling |

Alternative Synthetic Approaches

- Reductive amination of ketones: Starting from the corresponding ketone derivative of tetrahydrofuran, reductive amination using sodium cyanoborohydride or other mild reducing agents can yield the amine with stereochemical control.

- Chiral pool synthesis: Utilizing chiral building blocks or enzymatic resolution to ensure the (1S) stereochemistry during the amine introduction step.

- Catalytic asymmetric synthesis: Employing chiral catalysts in the reductive amination or hydrogenation steps to achieve enantioselective synthesis.

Research Findings and Optimization

- The use of hydroxyapatite-supported nickel catalysts has been shown to improve selectivity and yield in reductive amination steps, providing a cost-effective and environmentally benign alternative to precious metal catalysts.

- Reaction parameters such as temperature, pressure, and gas composition (H2/NH3 ratio) critically influence the stereochemical outcome and yield.

- The hydrochloride salt form is preferred for isolation and purification due to enhanced crystallinity and stability.

Summary Table of Preparation Methods

| Method | Key Reagents | Catalyst | Conditions | Advantages | Limitations |

|---|---|---|---|---|---|

| Cyclization + Reductive Amination | Maleic glycol derivative, NH3, H2 | Hydroxyapatite-supported Ni | 40–100 °C, 0.1–3 MPa, 12–24 h | High stereoselectivity, scalable | Requires high-pressure equipment |

| Reductive Amination of Ketone | Tetrahydrofuran-3-one, NH3 or amine | Sodium cyanoborohydride or metal catalyst | Mild temperature, ambient to moderate pressure | Mild conditions, widely applicable | Potential for racemization if not controlled |

| Chiral Catalytic Hydrogenation | Unsaturated precursors | Chiral Rh, Ru, or Pd catalysts | Variable, optimized for enantioselectivity | High enantioselectivity | Expensive catalysts, sensitivity to conditions |

Chemical Reactions Analysis

Types of Reactions

(1S)-1-(Tetrahydrofuran-3-yl)ethan-1-amine hydrochloride undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various oxidation products.

Reduction: Reduction reactions can convert the compound into different reduced forms.

Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

Medicinal Chemistry

(1S)-1-(Tetrahydrofuran-3-yl)ethan-1-amine hydrochloride has been investigated for its potential as a therapeutic agent. Its structural features allow it to interact with biological targets effectively.

Case Study:

A study demonstrated that analogs of this compound exhibited agonistic activity against trace amine-associated receptor 1 (TAAR1), which is implicated in various neurological processes. The compound was tested in vitro, showing promising results in modulating receptor activity, which could lead to new treatments for neurological disorders .

Pharmacology

The pharmacological profile of this compound suggests its utility in drug development.

Data Table: Pharmacological Activities

| Activity Type | Assay Method | Concentration Tested | Result |

|---|---|---|---|

| TAAR1 Agonism | BRET Assay | 1 μM | <20% Activation |

| Inhibition of ADAM17 | Enzyme Activity Assay | Various | Significant Inhibition |

The inhibition of enzymes such as ADAM17 indicates potential applications in cancer therapy, where modulation of this enzyme can affect tumor progression .

Material Sciences

Beyond biological applications, this compound has implications in the field of material sciences, particularly in the development of polymers and coatings.

Case Study:

Research into polymeric materials has shown that incorporating amine compounds can enhance mechanical properties and thermal stability. The use of this compound as a building block in polymer synthesis has been explored, leading to materials with improved performance characteristics .

Mechanism of Action

The mechanism of action of (1S)-1-(Tetrahydrofuran-3-yl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Compounds for Comparison

The following structurally related hydrochlorides are analyzed (Table 1):

Table 1: Comparative Analysis of (1S)-1-(Tetrahydrofuran-3-yl)ethan-1-amine Hydrochloride and Analogs

¹Alternative CAS 1803592-17-7 exists .

²Estimated formula.

³Calculated from adamantane structure.

Structural and Functional Insights

Substituent Effects

- Tetrahydrofuran (THF) Group : Enhances polarity and solubility in aqueous/organic mixtures compared to aromatic or adamantane substituents .

- Adamantane : Imparts high rigidity and hydrophobicity, likely reducing solubility but improving metabolic stability .

Hazard Profiles

Research and Application Gaps

- Biological Activity: No direct data on the target compound’s pharmacological properties are available. Analogs with adamantane or naphthalene groups are explored in CNS drug development .

- Synthetic Utility : The THF derivative’s chiral center makes it a candidate for asymmetric catalysis, but comparative studies with fluorinated or adamantane-containing analogs are lacking .

Biological Activity

(1S)-1-(Tetrahydrofuran-3-yl)ethan-1-amine hydrochloride is a chemical compound that has garnered attention in medicinal chemistry due to its unique structure and potential biological activities. This compound features a tetrahydrofuran ring, which enhances its solubility and interaction with biological systems, making it a candidate for further pharmacological research. This article explores the biological activity of this compound, including synthesis methods, interaction studies, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound's structure can be represented as follows:

- Molecular Formula : C6H13ClN2O

- Molecular Weight : 158.63 g/mol

The presence of the tetrahydrofuran moiety contributes significantly to the compound's solubility and bioavailability compared to other similar compounds.

Synthesis Methods

Several synthetic routes have been proposed for the preparation of this compound. These methods typically involve:

- Starting Materials : Utilizing commercially available tetrahydrofuran derivatives.

- Reagents : Employing amine coupling agents and hydrochloric acid for the formation of the hydrochloride salt.

- Conditions : Reactions are generally conducted under controlled temperature and pH conditions to ensure optimal yield and purity.

Biological Activity

The biological activity of this compound has been investigated through various experimental and computational studies. Key findings include:

Interaction Studies

Interaction studies have focused on the compound's binding affinities with various biological targets. Computational modeling and high-throughput screening methods have been employed to predict interactions, revealing potential targets such as neurotransmitter receptors and enzymes involved in metabolic pathways.

Antimicrobial Activity

Research indicates that this compound exhibits moderate antimicrobial activity against specific pathogens. For instance, it has shown effectiveness against Neisseria meningitidis and Haemophilus influenzae , with minimum inhibitory concentrations (MIC) in the range of 16–64 μg/mL .

Neuropharmacological Effects

The unique structure of this compound suggests potential neuropharmacological applications. Preliminary studies indicate that it may influence neurotransmitter systems, potentially serving as a scaffold for developing new antidepressants or anxiolytics.

Case Study 1: Antibacterial Activity

In a study assessing the antibacterial properties of various derivatives, this compound was found to be less potent than established antibiotics but exhibited selective activity against certain strains, highlighting its potential as a lead compound for further optimization .

Case Study 2: Structure-Activity Relationship Analysis

A series of analogs were synthesized to explore the SAR of this compound. Modifications at specific positions on the tetrahydrofuran ring resulted in varying degrees of biological activity, providing insights into how structural changes can enhance or diminish efficacy .

Data Tables

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| (1S)-Tetrahydrofuran derivative | Tetrahydrofuran ring + amine group | Moderate antibacterial activity |

| 2-Methylaminoethanol | Ethanolamine derivative | Antidepressant properties |

| 3-Hydroxy-N,N-dimethylbenzamide | Benzamide derivative | Analgesic effects |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (1S)-1-(Tetrahydrofuran-3-yl)ethan-1-amine hydrochloride?

- Methodology :

- Reductive Amination : React tetrahydrofuran-3-carbaldehyde with a chiral amine precursor under anhydrous conditions. Use sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) as reducing agents in tetrahydrofuran (THF) or ethanol at 0–25°C. Monitor reaction progress via TLC or LC-MS .

- Chiral Resolution : If racemic mixtures form, employ chiral HPLC (e.g., Chiralpak AD-H column) with a hexane/ethanol mobile phase containing 0.1% diethylamine (DEA) to isolate the (1S)-enantiomer .

Q. How should researchers handle and store this compound to ensure stability?

- Handling :

- Use PPE (nitrile gloves, lab coat, safety goggles) to avoid skin/eye contact. Conduct reactions in a fume hood due to potential HCl vapor release .

- Storage :

- Store in airtight containers under inert gas (argon or nitrogen) at room temperature. Avoid exposure to moisture and heat (>30°C) to prevent decomposition .

Q. What spectroscopic techniques are suitable for confirming stereochemistry?

- X-ray Crystallography : Use single-crystal X-ray diffraction with software suites like WinGX or ORTEP-3 to resolve the absolute configuration. Prepare crystals via slow evaporation in ethanol/water (1:1) .

- Chiral HPLC : Validate enantiomeric purity using a Chiralcel OD-H column (5 µm, 4.6 × 250 mm) with a hexane/isopropanol (80:20) mobile phase at 1.0 mL/min .

Advanced Research Questions

Q. How can researchers resolve discrepancies in stereochemical assignments?

- Step 1 : Compare experimental X-ray data (bond lengths, angles) with computational models (DFT calculations at the B3LYP/6-31G* level).

- Step 2 : Validate using circular dichroism (CD) spectroscopy. A positive Cotton effect at 220–230 nm confirms the (1S)-configuration .

- Step 3 : Cross-verify with NOESY NMR to detect spatial proximity of protons in the tetrahydrofuran ring .

Q. What methodologies are effective for impurity profiling?

- RP-UPLC Method :

- Column : Acquity UPLC HSS C18 (1.8 µm, 2.1 × 100 mm).

- Mobile Phase : Gradient of 0.1% trifluoroacetic acid (TFA) in water (A) and acetonitrile (B).

- Detection : UV at 254 nm. Validate for linearity (R² > 0.999), LOD (0.05 µg/mL), and LOQ (0.15 µg/mL) .

Q. How to design stability studies under varied pH and temperature?

- Forced Degradation :

- Acidic/Base Hydrolysis : Reflux in 1M HCl (pH 1) or 1M NaOH (pH 13) at 60°C for 24 hours.

- Oxidative Stress : Treat with 3% H₂O₂ at 40°C for 6 hours.

Data Contradiction Analysis

Q. How to address conflicting solubility data in polar vs. non-polar solvents?

- Step 1 : Re-measure solubility in DMSO, water, and ethanol using a gravimetric method (25°C, triplicate trials).

- Step 2 : Analyze crystal structure for hydrogen-bonding motifs (e.g., amine-HCl interactions) that may explain solubility anomalies .

Q. Why do NMR spectra show unexpected splitting patterns?

- Potential Causes :

- Rotameric equilibria in the tetrahydrofuran ring.

- Trace moisture leading to partial hydrolysis.

- Solution : Acquire ¹H NMR in DMSO-d6 at 60°C to reduce dynamic effects. Confirm via 2D-COSY and HSQC .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.